1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide
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Description
1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Biological Activity
1-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxyphenyl group, a thiophenyl group, and a pyrazinyl moiety. This combination of functional groups suggests potential biological activity, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₇N₃O₂S
- Molecular Weight : 339.4 g/mol
- CAS Number : 2034496-08-5
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇N₃O₂S |
Molecular Weight | 339.4 g/mol |
CAS Number | 2034496-08-5 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the thiophenyl and pyrazinyl groups may contribute to receptor binding affinity and selectivity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives containing pyrazine and thiophene rings display significant antibacterial and antifungal activities. The proposed mechanism involves interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.
Antioxidant Activity
The antioxidant potential of compounds with methoxy and thiophenyl groups has been documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays measuring DPPH radical scavenging activity have been employed to evaluate the antioxidant capacity of structurally related compounds.
Case Studies
- Antimicrobial Efficacy : A study on similar pyrazine derivatives found that modifications to the thiophene ring significantly enhanced antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be as low as 10 µg/mL for certain derivatives, suggesting potent antimicrobial properties.
- Antioxidant Assessment : In an experimental setup evaluating the DPPH scavenging ability of methoxy-substituted phenyl compounds, results indicated that increasing the number of methoxy groups improved antioxidant activity, with some compounds achieving IC50 values below 50 µM.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis Pathways : The synthesis typically involves multi-step reactions starting from readily available precursors like 2-methoxyphenylamine and various thiophene derivatives.
- Biological Testing : Compounds are subjected to various biological assays to determine their efficacy against specific targets such as bacterial strains or oxidative stress markers.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-16-6-3-2-5-14(16)20(8-9-20)19(24)23-13-15-18(22-11-10-21-15)17-7-4-12-26-17/h2-7,10-12H,8-9,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJKQKRYBQEKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.